N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide is a chemical compound that features a morpholine ring substituted with a cyclopropyl group and a fluoropyridine moiety
Properties
Molecular Formula |
C13H16FN3O2 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H16FN3O2/c14-10-2-1-5-15-12(10)17-6-7-19-11(8-17)13(18)16-9-3-4-9/h1-2,5,9,11H,3-4,6-8H2,(H,16,18) |
InChI Key |
KHTDPRPHHNIBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=CC=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, such as the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures.
Morpholine Ring Formation: The morpholine ring can be constructed via cyclization reactions involving diethanolamine derivatives.
Coupling Reactions: The final step involves coupling the fluoropyridine moiety with the morpholine ring, typically using amide bond formation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It is used in the synthesis of agrochemical compounds, including herbicides and fungicides.
Biological Research: The compound serves as a tool for studying biological pathways and mechanisms, especially those involving fluorinated pyridine derivatives.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances the compound’s binding affinity and selectivity, while the morpholine ring contributes to its overall stability and solubility . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(5-trifluoromethylpyridin-2-yl)morpholine-2-carboxamide: This compound features a trifluoromethyl group instead of a fluorine atom, which can influence its chemical properties and biological activity.
N-cyclopropyl-N-(trans-4-pyridin-3-ylcyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide: This compound contains a benzamide moiety and a trifluoromethyl group, offering different pharmacological profiles.
Uniqueness
N-cyclopropyl-4-(3-fluoropyridin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of a cyclopropyl group, a fluoropyridine moiety, and a morpholine ring. This unique structure imparts distinct physicochemical properties, such as enhanced stability, solubility, and binding affinity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
